



# L-Tyrosine-<sup>17</sup>O: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | L-Tyrosine-17O |           |
| Cat. No.:            | B12062607      | Get Quote |

An In-depth Whitepaper on the Core Physical and Chemical Properties, Experimental Analysis, and Biological Significance of <sup>17</sup>O-Labeled L-Tyrosine.

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Tyrosine, with a specific focus on its <sup>17</sup>O isotopologue. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of stable isotope-labeled amino acids in their work. This document details experimental protocols for the analysis of L-Tyrosine-<sup>17</sup>O and explores its role in biological signaling pathways.

# **Physicochemical Properties**

L-Tyrosine is a non-essential aromatic amino acid crucial for protein synthesis and as a precursor for several key biomolecules. The introduction of a stable <sup>17</sup>O isotope into the phenolic hydroxyl group creates L-Tyrosine-<sup>17</sup>O, a valuable tool for detailed biochemical and structural studies. While extensive experimental data on the bulk physical properties of L-Tyrosine-<sup>17</sup>O is not readily available, the properties of unlabeled L-Tyrosine serve as a reliable reference due to the subtle influence of isotopic substitution on these macroscopic characteristics.

### **General Properties**



| Property                       | Value                                              | Source       |
|--------------------------------|----------------------------------------------------|--------------|
| Molecular Formula              | C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>     | PubChem[1]   |
| IUPAC Name                     | (2S)-2-amino-3-(4-<br>hydroxyphenyl)propanoic acid | PubChem[1]   |
| Molecular Weight (unlabeled)   | 181.19 g/mol                                       | PubChem[1]   |
| Molecular Weight (17O-labeled) | 182.19 g/mol (approx.)                             | MCE[2]       |
| Appearance                     | White, silky needles or crystalline powder         | PubChem[1]   |
| Odor                           | Odorless                                           | ChemicalBook |
| Taste                          | Bland, slightly bitter                             | ChemicalBook |

Solubility

| Solvent            | Solubility | Temperature (°C) | Source        |
|--------------------|------------|------------------|---------------|
| Water              | 0.453 g/L  | 25               | PubChem       |
| 1 M HCI            | 25 g/L     | -                | Sigma-Aldrich |
| Alkaline Solutions | Soluble    | -                | PubChem       |
| Absolute Ethanol   | Insoluble  | -                | PubChem       |
| Ether              | Insoluble  | -                | PubChem       |
| Acetone            | Insoluble  | -                | PubChem       |

# **Spectroscopic and Physicochemical Data**



| Parameter                                       | Value                                  | Conditions                        | Source                 |
|-------------------------------------------------|----------------------------------------|-----------------------------------|------------------------|
| Melting Point                                   | 343 °C (decomposes)                    | -                                 | PubChem                |
| Isoelectric Point (pl)                          | 5.66                                   | -                                 | Sigma-Aldrich          |
| pKa (α-carboxyl)                                | 2.20                                   | -                                 | Sigma-Aldrich          |
| pKa (α-amino)                                   | 9.21                                   | -                                 | Sigma-Aldrich          |
| pKa (phenol hydroxyl)                           | 10.07                                  | -                                 | PubChem                |
| Specific Optical<br>Rotation [α]D               | -10.6°                                 | 22 °C, c=4 in 1 N HCl             | PubChem                |
| <sup>1</sup> H NMR Chemical<br>Shifts (δ, ppm)  | See PubChem for detailed assignments   | 600 MHz, H <sub>2</sub> O, pH 7.0 | PubChem, BMRB,<br>HMDB |
| <sup>13</sup> C NMR Chemical<br>Shifts (δ, ppm) | See PubChem for detailed assignments   | 125 MHz, H₂O, pH 7.0              | PubChem, BMRB          |
| Mass Spectrum (EI)                              | Major fragments at m/z 107, 77, 51, 39 | -                                 | NIST, ChemicalBook     |

## <sup>17</sup>O NMR Spectroscopic Data for L-Tyrosine-<sup>17</sup>O

Solid-state <sup>17</sup>O NMR spectroscopy is a powerful technique for probing the local environment of the oxygen atom in L-Tyrosine. The following table summarizes the experimentally determined <sup>17</sup>O quadrupole coupling (QC) and chemical shift (CS) tensor parameters for the phenolic oxygen in L-Tyrosine.

| Compound        | Isotropic Chemical<br>Shift (δiso / ppm) | Quadrupole<br>Coupling Constant<br>(CQ / MHz) | Asymmetry<br>Parameter (ηQ) |
|-----------------|------------------------------------------|-----------------------------------------------|-----------------------------|
| L-Tyrosine      | 83                                       | 6.4                                           | 0.9                         |
| L-Tyrosine·HCI  | 95                                       | 6.5                                           | 0.8                         |
| Na2(L-Tyr)·xH2O | 143                                      | 6.4                                           | 0.9                         |



Source: Wu, G. et al. (2010). A solid-state (17)O NMR study of L-tyrosine in different ionization states: implications for probing tyrosine side chains in proteins. The Journal of Physical Chemistry B.

# Experimental Protocols 17O Isotopic Labeling of L-Tyrosine (Phenolic Group)

This protocol is based on methods described for the isotopic labeling of amino acids.

Objective: To selectively introduce a <sup>17</sup>O isotope at the phenolic hydroxyl group of L-Tyrosine.

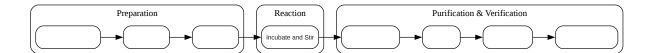
#### Materials:

- L-Tyrosine
- H<sub>2</sub><sup>17</sup>O (17O-enriched water, 20-40 atom %)
- Acid catalyst (e.g., trifluoromethanesulfonic acid) or enzymatic catalyst (e.g., Tyrosinase in the presence of a suitable co-substrate for exchange)
- Anhydrous dioxane or other suitable organic solvent
- Lyophilizer
- NMR spectrometer and/or mass spectrometer for verification

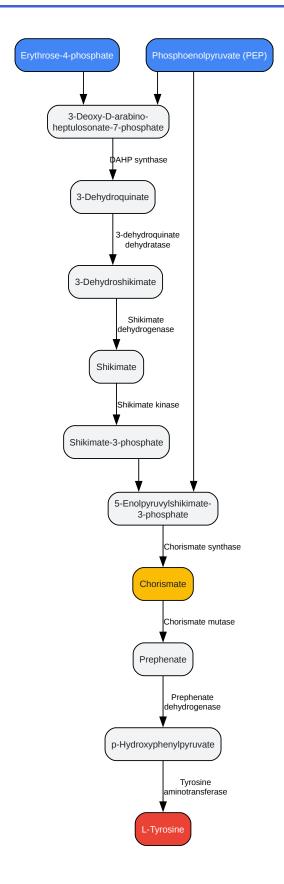
#### Procedure:

- Dissolution: Dissolve L-Tyrosine in anhydrous dioxane.
- Addition of Enriched Water: Add a stoichiometric amount of H<sub>2</sub><sup>17</sup>O to the solution.
- Catalysis: Introduce a catalytic amount of a strong acid or the appropriate enzyme. The choice of catalyst will depend on the desired specificity and reaction conditions.
- Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for a period ranging from several hours to days, monitoring the reaction progress by NMR or MS.









- Quenching and Purification: Neutralize the acid catalyst with a suitable base if used. Remove
  the solvent and excess water via lyophilization. The crude product can be purified by
  recrystallization or chromatography.
- Verification: Confirm the isotopic incorporation and purity of the L-Tyrosine-<sup>17</sup>O using <sup>17</sup>O
   NMR spectroscopy and mass spectrometry.

Experimental Workflow for <sup>17</sup>O Labeling:









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. L-Tyrosine | C9H11NO3 | CID 6057 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [L-Tyrosine-<sup>17</sup>O: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062607#physical-and-chemical-properties-of-l-tyrosine-o]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com